

# Spectroscopic Profile of 4-Methoxyphenyl carbonochloridate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxyphenyl carbonochloridate** (CAS No: 7693-41-6). While experimental raw data is not readily available in public spectral databases, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

## **Chemical Structure and Properties**

- IUPAC Name: 4-methoxyphenyl carbonochloridate
- Synonyms: p-Methoxyphenyl chloroformate, 4-Methoxyphenyl chloroformate
- CAS Number: 7693-41-6[1][2][3]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>ClO<sub>3</sub>[1][4]
- Molecular Weight: 186.59 g/mol [1][3]
- Appearance: Colorless to light yellow liquid[1][4]
- Boiling Point: 49 °C at 0.27 mmHg[2][3]



Density: 1.255 g/mL at 25 °C[2][3]

Refractive Index: n20/D 1.5254[2][3]

## **Spectroscopic Data (Predicted)**

Due to the absence of publicly available experimental spectra, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for **4-Methoxyphenyl carbonochloridate**. These predictions are based on established principles of spectroscopy and analysis of its chemical structure.

1H NMR Spectroscopy (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.20	d (J ≈ 9.0 Hz)	2H	Ar-H (ortho to - OCOCI)
~6.95	d (J ≈ 9.0 Hz)	2H	Ar-H (ortho to -OCH <sub>3</sub> )
~3.80	S	3H	-OCH₃

<sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~158.0	Ar-C (-OCH₃)
~151.0	Ar-C (-OCOCI)
~145.0	C=O (chloroformate)
~122.0	Ar-CH (ortho to -OCOCI)
~115.0	Ar-CH (ortho to -OCH₃)
~55.8	-OCH₃

## **Infrared (IR) Spectroscopy (Predicted)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH₃)
~1780	Strong	C=O stretch (acid chloride)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1180	Strong	C-O stretch (chloroformate)
~1030	Medium	Symmetric C-O-C stretch (aryl ether)
~830	Strong	para-disubstituted C-H bend (out-of-plane)
~700-600	Medium	C-Cl stretch

## Mass Spectrometry (MS) - Fragmentation Pattern (Predicted)

The mass spectrum of **4-Methoxyphenyl carbonochloridate** under electron ionization (EI) is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, and the methoxy group.

#### Predicted Fragmentation:

- m/z 186/188 [M]+: Molecular ion.
- m/z 151 [M-Cl]+: Loss of a chlorine radical.
- m/z 123 [M-Cl-CO]+: Subsequent loss of carbon monoxide.
- m/z 108 [C<sub>7</sub>H<sub>8</sub>O]<sup>+</sup>: Formation of a methoxyphenol radical cation.



• m/z 77 [C<sub>6</sub>H<sub>5</sub>]+: Phenyl cation from further fragmentation.

## **Experimental Protocols**

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid aryl chloroformate such as **4-Methoxyphenyl carbonochloridate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

Materials and Equipment:

- NMR Spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard
- Pasteur pipette
- Sample of 4-Methoxyphenyl carbonochloridate

#### Procedure:

- Sample Preparation:
  - In a clean, dry vial, dissolve 5-10 mg of **4-Methoxyphenyl carbonochloridate** in approximately 0.6-0.7 mL of CDCl<sub>3</sub>.
  - Add a small drop of TMS to the solution to serve as an internal reference ( $\delta$  0.00 ppm).
  - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.



- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.

#### Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Materials and Equipment:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).[5][6]
- Sample of 4-Methoxyphenyl carbonochloridate
- Solvent for cleaning (e.g., isopropanol or acetone)



#### Procedure (using ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of the liquid 4-Methoxyphenyl carbonochloridate directly onto the ATR crystal.
  - Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.
- Data Processing:
  - The software will automatically subtract the background spectrum.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, aromatic C-H).[7]

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization EI)
- Gas Chromatograph (GC) for sample introduction (GC-MS)
- Volatile solvent (e.g., dichloromethane or hexane)
- Microsyringe

Procedure (using GC-MS with EI):



#### · Sample Preparation:

 Prepare a dilute solution of 4-Methoxyphenyl carbonochloridate (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

#### Instrument Setup:

- Set up the GC with a suitable capillary column and temperature program to ensure good separation and peak shape.
- Set the mass spectrometer to operate in EI mode, typically at 70 eV.[8]
- Set the mass range to be scanned (e.g., m/z 40-400).

#### Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The compound will travel through the GC column, enter the mass spectrometer, be ionized, and the resulting ions will be detected.

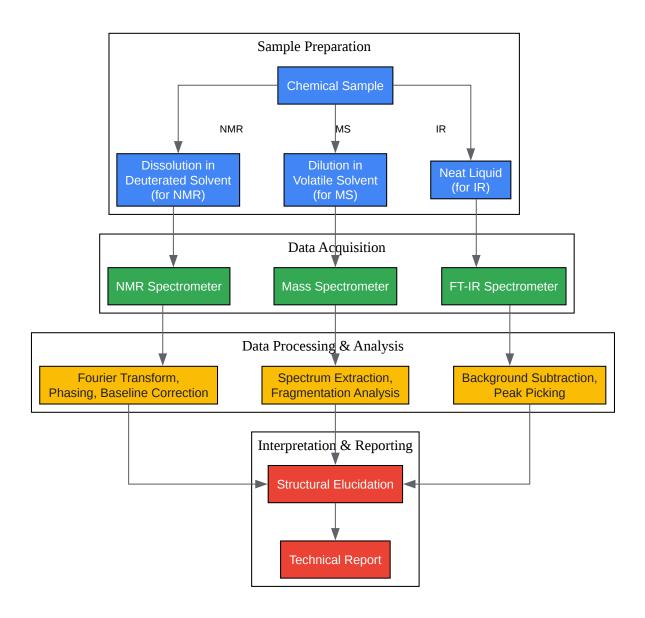
#### Data Analysis:

- Analyze the resulting mass spectrum.
- Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
- Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.



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